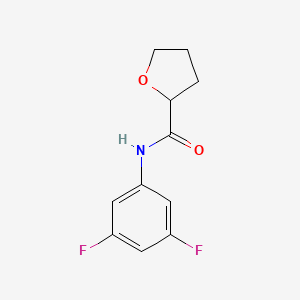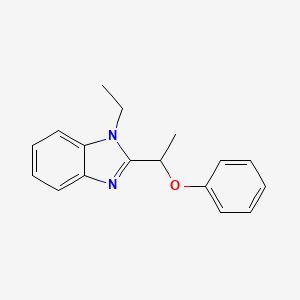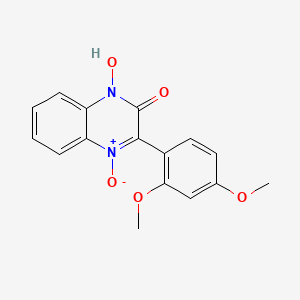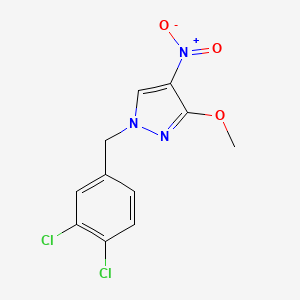
N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide, also known as DFT, is a chemical compound that has been attracting attention in scientific research due to its potential applications in the field of medicine. DFT is a member of the furan family of organic compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been used in scientific research for its potential applications in the treatment of various diseases. N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been found to have anticancer properties, and it has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide is not fully understood. However, studies have suggested that N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has also been found to activate certain cellular pathways involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been found to have several biochemical and physiological effects. In animal studies, N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been found to reduce pain and inflammation and inhibit cancer cell growth. Additionally, N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to have potent anti-inflammatory and anticancer properties. However, N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide. One potential direction is to study the potential use of N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide and to identify potential targets for its therapeutic use. Finally, future studies should focus on optimizing the synthesis of N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide and improving its pharmacokinetic properties to enhance its efficacy and safety in clinical use.
Conclusion:
In conclusion, N-(3,5-difluorophenyl)tetrahydro-2-furancarboxamide is a chemical compound with potential applications in the treatment of various diseases. Its anti-inflammatory and anticancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic use.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h4-6,10H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRPENZZMUHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)

![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)
![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)

![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)